molecular formula C14H19N3O4S B2475483 Ethyl 5-cyano-2-hydroxy-6-sulfanylidene-1H-pyridine-3-carboxylate;4-methylmorpholine CAS No. 233767-86-7

Ethyl 5-cyano-2-hydroxy-6-sulfanylidene-1H-pyridine-3-carboxylate;4-methylmorpholine

Cat. No. B2475483
CAS RN: 233767-86-7
M. Wt: 325.38
InChI Key: WSVAOXLLMVSRGC-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are important in the field of natural products and pharmaceuticals . The presence of the cyano, hydroxy, sulfanylidene, and carboxylate groups suggest that this compound could have interesting chemical and biological properties.

Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis of Novel Derivatives

    Kumar and Mashelker (2006) describe the preparation of Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, which are anticipated to exhibit antihypertensive activity (Kumar & Mashelker, 2006).

  • Chemical Transformation Studies

    A study by Harb et al. (1989) shows how Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be transformed into various derivatives including pyrano[2,3-b]pyridine (Harb et al., 1989).

  • Intramolecular Cyclization

    The work of Remizov et al. (2019) demonstrates the intramolecular cyclization of a related compound, Ethyl 5-Aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, showing the versatility of these compounds in chemical synthesis (Remizov et al., 2019).

  • Supramolecular Aggregation Studies

    Research by Suresh et al. (2007) on polysubstituted pyridines, including ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, reveals insights into supramolecular aggregation through various interactions, indicating potential applications in materials science (Suresh et al., 2007).

  • Synthesis of S-substituted Sulfanylpyridines

    Al-Taifi et al. (2020) synthesized new S-substituted sulfanylpyridines, showing the chemical versatility of similar compounds in synthesizing heterocycles (Al-Taifi et al., 2020).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological target. Pyridine derivatives are known to have various biological activities, including antiviral activity .

Future Directions

The study of pyridine derivatives is a vibrant field with many potential applications in pharmaceuticals and materials science . This specific compound could be an interesting subject for future research.

properties

IUPAC Name

ethyl 5-cyano-2-hydroxy-6-sulfanylidene-1H-pyridine-3-carboxylate;4-methylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S.C5H11NO/c1-2-14-9(13)6-3-5(4-10)8(15)11-7(6)12;1-6-2-4-7-5-3-6/h3H,2H2,1H3,(H2,11,12,15);2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVAOXLLMVSRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)C(=C1)C#N)O.CN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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